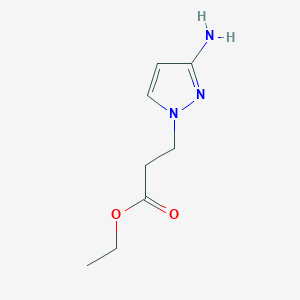

Ethyl 3-(3-aminopyrazol-1-yl)propanoate

Description

Ethyl 3-(3-aminopyrazol-1-yl)propanoate is a heterocyclic ester featuring a pyrazole ring substituted with an amino group at the 3-position and an ethyl propanoate side chain. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for diverse functionalization.

Properties

IUPAC Name |

ethyl 3-(3-aminopyrazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-2-13-8(12)4-6-11-5-3-7(9)10-11/h3,5H,2,4,6H2,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTWGJNGRMACPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C=CC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-aminopyrazol-1-yl)propanoate typically involves the reaction of 3-aminopyrazole with ethyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic addition of the amino group to the acrylate. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-aminopyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of substituted pyrazole compounds.

Scientific Research Applications

Ethyl 3-(3-aminopyrazol-1-yl)propanoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-aminopyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino group and ester functionality allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, or other cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Effects

Key Observations:

- Amino Group Influence: The 3-amino substituent in the target compound may enhance hydrogen bonding and nucleophilic reactivity compared to halogenated (e.g., iodo, bromo) or alkylated analogs .

- Biological Activity: Thiazolidinone derivatives (e.g., compound IIIe) demonstrate antibacterial properties, suggesting that the amino group in the target compound could similarly modulate bioactivity .

- Synthetic Utility : Azide-containing analogs (e.g., 2b) are precursors for triazole-based click chemistry, whereas halogenated pyrazoles (e.g., 4-iodo derivatives) serve as intermediates in cross-coupling reactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- Molecular Weight : Halogenated analogs (e.g., iodo, bromo) exhibit higher molecular weights due to substituent atomic mass .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-(3-aminopyrazol-1-yl)propanoate, and what reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between pyrazole precursors and ester-containing intermediates. For example, analogs like Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate are synthesized via reactions under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO . Key factors include:

- Temperature : 60–80°C for optimal reactivity.

- Catalysts : Base catalysts (e.g., triethylamine) to deprotonate intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrazole ring protons (δ 6.5–7.5 ppm) and ester carbonyl signals (δ 165–175 ppm). For analogs like Ethyl 3-(6-methyl-3-indolyl)propanoate, HSQC NMR is used to resolve overlapping signals in complex mixtures .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₈H₁₂N₃O₂: 198.0972).

- X-ray Crystallography : SHELXL refines crystal structures to confirm bond lengths and angles, though this requires high-purity crystals .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized, particularly in multi-step pathways?

- Methodological Answer :

- Solvent Selection : DMSO enhances nucleophilicity in SN2 reactions compared to DMF .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve selectivity in reducing nitro or halogenated intermediates .

- Continuous Flow Reactors : For industrial-scale synthesis, flow chemistry reduces side reactions and improves reproducibility .

- Example Data Table :

| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | K₂CO₃ | 70 | 65 | 92 |

| DMSO | Et₃N | 80 | 78 | 95 |

Q. What strategies resolve contradictions in structural data from NMR, MS, and crystallography?

- Methodological Answer :

- Multi-Technique Validation : Use HSQC NMR to assign ambiguous proton signals (e.g., distinguishing pyrazole NH₂ from ester protons) .

- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts, cross-validating experimental data .

- Crystallographic Refinement : SHELXL’s dual-space algorithms correct for disorder in crystal structures, resolving discrepancies between predicted and observed bond angles .

Q. How does this compound interact with biological targets, and what experimental models validate its mechanism?

- Methodological Answer :

- In Vitro Assays : Competitive binding studies (e.g., fluorescence polarization) quantify interactions with enzymes like cyclooxygenase-2 (COX-2), using analogs like Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate as references .

- Pathway Analysis : RNA sequencing identifies differentially expressed genes in treated cell lines, linking the compound to anti-inflammatory pathways (e.g., NF-κB inhibition) .

- Molecular Docking : AutoDock Vina predicts binding poses in protein active sites (e.g., pyrazole derivatives in kinase pockets) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound analogs?

- Methodological Answer :

- Standardized Protocols : Use USP methods for solubility testing (e.g., shake-flask technique in pH 7.4 buffer) .

- Temperature Control : Ensure measurements at 25°C ± 0.5°C to minimize variability.

- Purity Verification : HPLC with UV detection (λ = 254 nm) confirms sample integrity before testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.